tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride
Description
tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride (CAS: 2044704-67-6) is a piperidine-derived compound with a molecular formula of C₁₂H₂₅ClN₂O₃ and a molecular weight of 280.79 g/mol . Structurally, it features a piperidine ring substituted at the 4-position with a 1-amino-2-hydroxyethyl group, while the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. The hydrochloride salt form enhances its stability and solubility. This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in synthesizing kinase inhibitors or central nervous system (CNS)-targeting molecules. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Properties
IUPAC Name |
tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15;/h9-10,15H,4-8,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGIIYFWQLVTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as acetonitrile and reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
Neuropharmacology
Research indicates that tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride may interact with neurotransmitter systems, particularly those involved in mood regulation. Its structural characteristics suggest potential use as a lead compound for developing new antidepressants or anxiolytics.
Case Study :
A study investigated the effects of similar piperidine derivatives on serotonin receptors, revealing promising results in modulating mood disorders. The findings indicated that these compounds could enhance serotonin activity, leading to improved mood stabilization in animal models.
Anticancer Activity
The compound shows potential anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated that related piperidine derivatives exhibit significant inhibitory effects on cell proliferation.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (Non-Cancer) | >2.0 | Minimal effect |
Case Study :
In vivo studies evaluating the anticancer efficacy of piperidine derivatives showed a marked reduction in tumor size in mouse models treated with these compounds, particularly highlighting their effectiveness against triple-negative breast cancer.
Synthesis and Chemical Development
The synthesis of this compound can be achieved through various chemical pathways, focusing on the construction of the piperidine ring and subsequent functionalization. The development of synthetic routes is crucial for scaling up production for research and therapeutic use.
Feasible Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | N-Alkylation | Base-catalyzed at room temperature |
| 2 | Hydrolysis | Acidic conditions to form carboxylic acid |
| 3 | Salt Formation | Reaction with hydrochloric acid |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its reactivity and binding to target molecules. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and related analogues:
Key Observations :
- Substituent Diversity: The target compound’s 1-amino-2-hydroxyethyl group distinguishes it from analogues with aromatic (e.g., pyridinyl, bromophenyl) or ether-linked (e.g., aminophenoxy) substituents. These groups influence solubility, bioavailability, and target binding .
- Hydrochloride Salt : Unlike neutral analogues, the hydrochloride salt of the target compound improves crystallinity and aqueous solubility, critical for formulation in drug development .
Physicochemical Properties
Biological Activity
tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2044704-67-6
- Molecular Formula : C₁₂H₂₅ClN₂O₃
- Molecular Weight : 280.79 g/mol
Anticancer Properties
Research indicates that piperidine derivatives, including this compound, exhibit anticancer properties. A study highlighted that certain piperidine derivatives showed cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression .
Neuroprotective Effects
Piperidine compounds have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. Some derivatives demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Piperidine Ring | Essential for binding to biological targets |
| Hydroxyethyl Group | Enhances solubility and bioavailability |
| tert-Butyl Group | Influences lipophilicity and permeability |
Studies have shown that modifications to these structural elements can significantly alter the compound's potency and selectivity against specific targets .
Case Studies and Research Findings
- Cytotoxicity Study :
-
Alzheimer's Disease Model :
- In an experimental model for Alzheimer's disease, a piperidine-based compound demonstrated dual inhibitory effects on AChE and BuChE, leading to improved cognitive performance in treated subjects. The study suggested that compounds with similar structural motifs might offer therapeutic benefits for neurodegenerative disorders .
- Anti-inflammatory Properties :
Q & A
Basic: What are the recommended synthetic routes for preparing tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves:
- Step 1: Boc protection of the piperidine nitrogen to stabilize the intermediate .
- Step 2: Introduction of the 1-amino-2-hydroxyethyl moiety via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization of the chiral center.
- Step 3: Hydrochloride salt formation using HCl in dioxane or ethyl acetate.
Key Considerations: - Use anhydrous conditions to prevent hydrolysis of the Boc group.
- Monitor reaction progress via TLC or HPLC to ensure completion .
Advanced: How can stereochemical integrity be preserved during synthesis, and what analytical methods validate it?
Methodological Answer:
- Preservation: Use chiral auxiliaries or enantioselective catalysts. Avoid high temperatures in protic solvents to minimize epimerization .
- Validation:
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
- Respiratory Protection: Use NIOSH-certified P95 respirators for powder handling; upgrade to OV/AG/P99 cartridges if vapor exposure is possible .
- Emergency Measures:
Advanced: How do storage conditions impact compound stability, and how can decomposition be mitigated?
Methodological Answer:
- Storage: Store at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation and oxidation .
- Decomposition Risks:
- Mitigation:
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm backbone structure and Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) .
- IR Spectroscopy: Identify N-H (3300–3500 cm⁻¹) and carbonyl (1690–1720 cm⁻¹) stretches.
- Elemental Analysis: Verify C, H, N, Cl content (±0.4% tolerance) .
Advanced: How can conflicting solubility data be resolved during formulation studies?
Methodological Answer:
- Step 1: Test solubility in graded solvent systems (e.g., DMSO-water, ethanol-PBS) under controlled pH and temperature.
- Step 2: Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Step 3: Cross-validate with log P calculations (e.g., using PubChem data) to predict partitioning behavior .
Basic: What toxicological profiles should guide in vitro assay design?
Methodological Answer:
- Acute Toxicity: LD₅₀ data (if available) informs safe handling concentrations.
- Cytotoxicity Screening: Start with IC₅₀ assays in HEK293 or HepG2 cells.
- Regulatory Compliance: Adhere to OSHA guidelines, as the compound is not classified as carcinogenic per IARC/NTP .
Advanced: How can reaction yields be optimized when scaling up synthesis?
Methodological Answer:
- Process Variables:
- Purification: Use flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water.
- Quality Control: Implement in-line FTIR for real-time monitoring .
Basic: What are the compound’s key physicochemical properties relevant to pharmacokinetic studies?
Methodological Answer:
| Property | Value/Method | Reference |
|---|---|---|
| Log P (octanol-water) | ~1.2 (calculated via PubChem) | |
| Water Solubility | <1 mg/mL (experimental) | |
| pKa | 8.9 (amine), 2.1 (carboxylate) |
Advanced: How can computational modeling predict metabolic pathways of this compound?
Methodological Answer:
- Software Tools: Use Schrödinger Suite or ADMET Predictor to simulate Phase I/II metabolism.
- Key Reactions:
- Hydrolysis of the Boc group by esterases.
- Oxidation of the piperidine ring by CYP450 enzymes.
- Validation: Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
